2-Undecylimidazoline

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 2-Undecylimidazoline were not found in the search results, imidazolines, in general, are an important class of compounds found in numerous natural and pharmaceutical products . They are also used as intermediates in the synthesis of organic molecules . Over the past decade, there has been an increase in interest in developing new methods to synthesize these imidazoline analogs .Molecular Structure Analysis

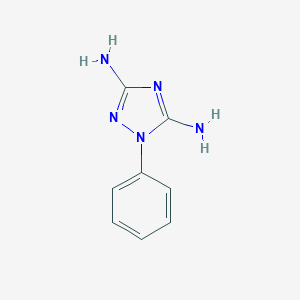

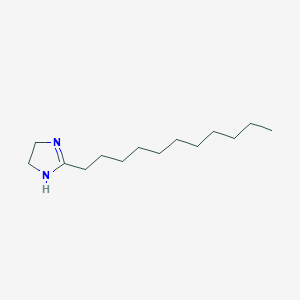

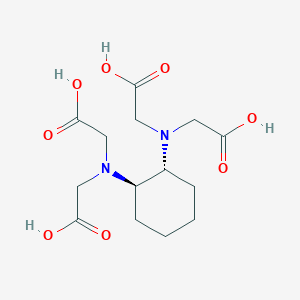

The molecular structure of 2-Undecylimidazoline consists of 14 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3, (H,15,16) . The compound has a complexity of 187 and contains 16 heavy atoms . Physical And Chemical Properties Analysis

2-Undecylimidazoline has a density of 0.9±0.1 g/cm³ . Its boiling point is 354.3±11.0 °C at 760 mmHg . The compound has a molar refractivity of 70.4±0.5 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . The polar surface area of 2-Undecylimidazoline is 24 Ų .Aplicaciones Científicas De Investigación

Anti-Corrosion Applications

2-Undecylimidazoline (ULM) has been used as a corrosion inhibitor in the field of materials science, specifically in the development of anti-corrosion coatings .

Method of Application

ULM is integrated into a coating matrix along with nano-containers. The ULM is loaded onto a natural container called attapulgite (ATP). This ATP is then used to thicken a fluidity-driven self-healing silicone oil coating, enhancing its stability and playing a key role in self-healing and long-term corrosion resistance .

Results and Outcomes

The self-healing time of ULM@ATP reinforced oil coating was 4 seconds at least in the air and up to 30 seconds in a 1 M HCl solution. The ULM@ATP can significantly enhance the corrosion resistance of the self-healing coating, with the best effect achieved when the content of ULM@ATP was 5 wt.%. The impedance modulus of ULM@ATP-2 still reached 1.62 × 10^8 Ω cm^2 after 480 immersion in 3.5 wt.% NaCl solution, which is 3 orders of magnitude higher than pure Oil coating (2.17 × 10^5 Ω cm^2) .

Anti-Biofouling Applications

2-Undecylimidazoline has also been used in the field of materials science for the development of anti-biofouling coatings .

Method of Application

Similar to its use in anti-corrosion applications, ULM is loaded onto ATP and integrated into a coating matrix. This ATP thickens a fluidity-driven self-healing silicone oil coating, enhancing its stability .

Results and Outcomes

The ULM@ATP can significantly enhance the anti-biofouling performance of the self-healing coating. The surface coverage of adhered chlorella decreased by 96.88% .

Pharmaceuticals

2-Undecylimidazoline and its derivatives have been synthesized and evaluated for their biological activities. They have shown promising results as anti-fungal and anti-bacterial agents .

Method of Application

These compounds are synthesized under microwave-assisted conditions using different fatty acids. The synthesized imidazolines are then tested against various bacterial and fungal strains .

Results and Outcomes

The fatty imidazolines exhibited good to excellent anti-fungal activity against the tested Candida strains. They also showed excellent to moderate anti-bacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Agriculture

While there isn’t specific information available on the use of 2-Undecylimidazoline in agriculture, imidazoline derivatives have been used as synthetic plant hormones in crops like rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

Method of Application

The method of application would depend on the specific formulation of the imidazoline derivative and the crop it is being used on.

Results and Outcomes

The outcomes would also depend on the specific formulation and its effectiveness in controlling the targeted weeds .

Water Treatment

While there isn’t specific information available on the use of 2-Undecylimidazoline in water treatment, imidazoline derivatives have been used in reverse osmosis systems to prevent biofouling .

Method of Application

The imidazoline derivative would be added to the water being treated to prevent the growth of biofilms on the membranes used in the reverse osmosis process .

Results and Outcomes

The outcomes would depend on the effectiveness of the imidazoline derivative in preventing biofouling .

Oil and Gas Industry

While there isn’t specific information available on the use of 2-Undecylimidazoline in the oil and gas industry, imidazoline derivatives have been used in various applications in the industry, such as corrosion inhibitors and surfactants.

Method of Application

The method of application would depend on the specific use of the imidazoline derivative within the industry.

Results and Outcomes

The outcomes would depend on the effectiveness of the imidazoline derivative in its specific application .

Cosmetics

2-Undecylimidazoline and its derivatives could potentially be used in the cosmetics industry. While specific information on 2-Undecylimidazoline is limited, imidazoline derivatives have been used in cosmetic formulations due to their biocompatible, safe, and eco-friendly character . They can be used for the preparation of nanoparticles for the delivery of fragrances, modifying their release profile and reducing the risk of evaporation .

Food Industry

While there isn’t specific information available on the use of 2-Undecylimidazoline in the food industry, imidazoline derivatives have been used in various applications such as synthetic plant hormones in crops like rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds . They have also been used in reverse osmosis systems to prevent biofouling .

Textile Industry

Imidazoline derivatives, including potentially 2-Undecylimidazoline, have been used in the textile industry. They are used as textile softeners and acid-stable detergents . They also play a role in enzymatic deinking of recovered wastepapers .

Paint Industry

Imidazoline derivatives, including potentially 2-Undecylimidazoline, could be used in the paint industry. They can act as solvents, which are used in cleaning products because they can remove dirt without much scrubbing effort .

Paper Industry

Imidazoline derivatives, including potentially 2-Undecylimidazoline, could be used in the paper industry. They can be used in the enzymatic deinking of wastepapers .

Cleaning Products

Imidazoline derivatives, including potentially 2-Undecylimidazoline, could be used in cleaning products. They can act as solvents, which are used in cleaning products because they can remove dirt without much scrubbing effort .

Direcciones Futuras

Propiedades

IUPAC Name |

2-undecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUDZKKDCTQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908971 | |

| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Undecylimidazoline | |

CAS RN |

10443-61-5, 29249-55-6 | |

| Record name | 2-Imidazoline, 2-undecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecylimidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)